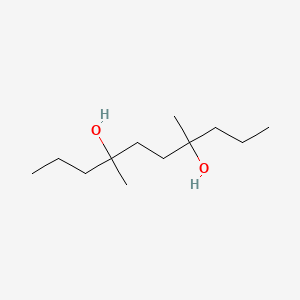
4,7-Dimethyldecane-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyldecane-4,7-diol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,7-Dimethyldecane-4,7-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to a double bond in the presence of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dihydroxylation processes using catalysts to enhance reaction efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the purity and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethyldecane-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Applications De Recherche Scientifique
4,7-Dimethyldecane-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,7-Dimethyldecane-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
6339-20-4 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
4,7-dimethyldecane-4,7-diol |
InChI |
InChI=1S/C12H26O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-10H2,1-4H3 |
Clé InChI |
VGRYQTVSPZCCQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CCC(C)(CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)
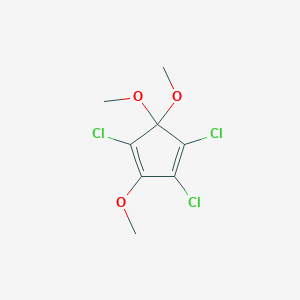
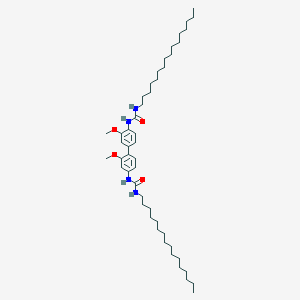
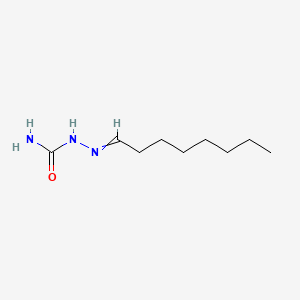
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
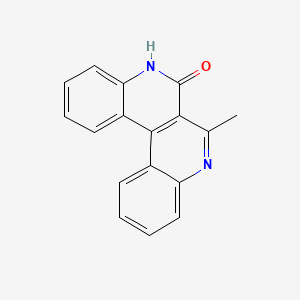
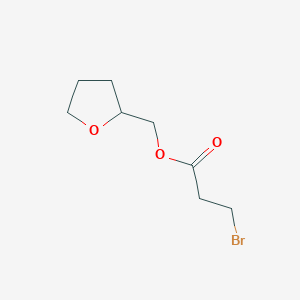
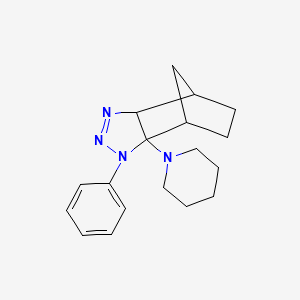
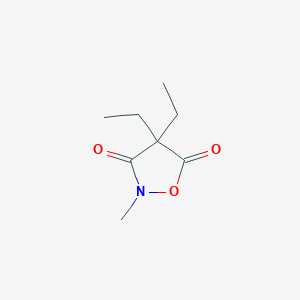
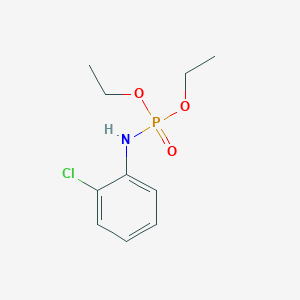

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
